1-benzoyl-2-(methylthio)indolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-2-(methylthio)indolin-3-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzoyl group, a methylsulfanyl group, and an indolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-2-(methylthio)indolin-3-one typically involves the reaction of indole derivatives with benzoyl chloride and methylsulfanyl reagents. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as triethylamine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-2-(methylthio)indolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolone derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzoyl-2-(methylthio)indolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzoyl-2-(methylthio)indolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methylimidazole: Another indole derivative with similar structural features but different functional groups.
1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Shares the benzoyl group but has a different core structure.
Uniqueness
1-benzoyl-2-(methylthio)indolin-3-one is unique due to the presence of both the benzoyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
51175-55-4 |
---|---|
Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
1-benzoyl-2-methylsulfanyl-2H-indol-3-one |
InChI |
InChI=1S/C16H13NO2S/c1-20-16-14(18)12-9-5-6-10-13(12)17(16)15(19)11-7-3-2-4-8-11/h2-10,16H,1H3 |
InChI Key |
WSFRVHHMMROKNE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1C(=O)C2=CC=CC=C2N1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.